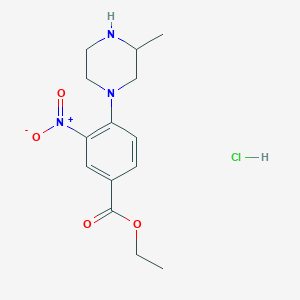

Ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate hydrochloride

Description

Ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate hydrochloride is a synthetic small molecule characterized by a benzoate ester core substituted with a 3-methylpiperazine moiety at the 4-position and a nitro group at the 3-position. The compound’s hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in pharmaceutical applications. Piperazine derivatives are widely explored in drug discovery due to their versatility in hydrogen bonding and interactions with biological targets, such as G-protein-coupled receptors (GPCRs) .

Properties

IUPAC Name |

ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4.ClH/c1-3-21-14(18)11-4-5-12(13(8-11)17(19)20)16-7-6-15-10(2)9-16;/h4-5,8,10,15H,3,6-7,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBSFTNTQHSRJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2CCNC(C2)C)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Key Intermediates

- 4-Hydroxy-3-nitrobenzoic acid or its ethyl ester serves as the core aromatic substrate.

- 3-Methylpiperazine is used as the nucleophile for substitution.

- Esterification reagents (e.g., ethanol under acidic or basic catalysis) are employed if starting from the acid.

Nucleophilic Substitution Reaction

- The 4-position hydroxy group of ethyl 3-nitro-4-hydroxybenzoate is activated or converted into a leaving group (e.g., halide or sulfonate ester).

- The activated intermediate is reacted with 3-methylpiperazine in a polar aprotic solvent like acetonitrile.

- Reaction conditions typically involve heating to 80-85°C for 6-7 hours, with monitoring by HPLC to ensure completion.

- Sodium iodide may be added as a catalyst to facilitate halide exchange and improve substitution efficiency.

Isolation and Purification

- After reaction completion, the mixture is filtered to remove insolubles.

- The product is extracted with organic solvents such as dichloromethane or ethyl acetate.

- Organic layers are washed with saturated sodium chloride solution and dried over sodium sulfate.

- The solvent is removed under reduced pressure at temperatures below 45°C to avoid decomposition.

- The crude product is then crystallized or precipitated by addition of non-polar solvents such as n-heptane.

Formation of Hydrochloride Salt

- The free base of Ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate is dissolved in an appropriate solvent.

- Hydrogen chloride gas or hydrochloric acid in an organic solvent is added slowly under stirring at controlled temperatures (25-30°C).

- The hydrochloride salt precipitates as a solid, which is filtered and dried under vacuum.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Activation of hydroxy group | Halogenating agent (e.g., thionyl chloride) in toluene | 80-85 | 6-8 | N/A | Monitored by HPLC; ensure <2% unreacted starting material |

| Nucleophilic substitution | 3-Methylpiperazine, sodium iodide, acetonitrile solvent | 80-85 | 6-7 | ~85-90 | Reaction completion monitored by HPLC |

| Work-up | Filtration, extraction with dichloromethane, washing, drying | Room temp | N/A | N/A | Solvent removal under vacuum <45°C |

| Salt formation | HCl gas or HCl in solvent, stirring | 25-30 | 1-2 | ~90 | Precipitation of hydrochloride salt |

Research Findings and Optimization Notes

- The substitution reaction is sensitive to temperature and time; prolonged heating beyond 7 hours or temperatures above 85°C can lead to side reactions or decomposition.

- Use of sodium iodide enhances halide exchange, increasing nucleophilic substitution efficiency.

- Careful control of pH during salt formation ensures high purity and crystallinity of the hydrochloride salt.

- Drying under vacuum below 45°C prevents thermal degradation of the nitro and ester functionalities.

- The process is scalable and has been demonstrated in batch sizes sufficient for pilot plant production.

Summary Table of Preparation Steps

| Step No. | Description | Key Reagents/Conditions | Critical Parameters | Outcome |

|---|---|---|---|---|

| 1 | Activation of hydroxy group | Thionyl chloride, toluene | 80-85°C, 6-8 h | Activated intermediate |

| 2 | Nucleophilic substitution | 3-Methylpiperazine, NaI, acetonitrile | 80-85°C, 6-7 h | Substituted product |

| 3 | Work-up and purification | Filtration, extraction, drying | Room temp, vacuum <45°C | Crude free base |

| 4 | Hydrochloride salt formation | HCl gas or HCl in solvent | 25-30°C, 1-2 h | Final hydrochloride salt |

This preparation method provides a robust and reproducible route to Ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate hydrochloride with high purity and yield, suitable for further pharmaceutical or chemical applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate hydrochloride can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

Oxidation: The piperazine ring can undergo oxidation reactions to form N-oxides.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

Reduction: Ethyl 4-(3-aminopiperazin-1-yl)-3-nitrobenzoate.

Substitution: 4-(3-methylpiperazin-1-yl)-3-nitrobenzoic acid.

Oxidation: N-oxide derivatives of the piperazine ring.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate hydrochloride has been investigated for its role as a pharmacological agent. Its structure suggests potential interactions with biological targets, making it a candidate for drug development.

- Antitumor Activity : Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of piperazine derivatives has been linked to enhanced biological activity, suggesting that this compound may also possess antitumor properties .

Neuropharmacology

The piperazine moiety is known for its neurological effects, making this compound relevant in neuropharmacological studies. Research into piperazine derivatives has shown their ability to modulate neurotransmitter systems, which could lead to applications in treating neurological disorders such as anxiety and depression .

Crystal Structure Studies

Recent studies have focused on the crystal structures of related compounds, providing insights into their molecular interactions and stability. Understanding these properties can guide the optimization of this compound for specific applications in drug design .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Activity | Demonstrated cytotoxicity against breast cancer cell lines; suggested mechanism involves apoptosis induction. |

| Study B | Neuropharmacology | Showed modulation of serotonin receptors; potential implications for anxiety treatment. |

| Study C | Crystal Structure Analysis | Revealed hydrogen bonding patterns that enhance stability; important for drug formulation strategies. |

Mechanism of Action

The mechanism of action of ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The nitro group and piperazine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations on the Benzoate Core

Several ethyl benzoate derivatives with piperazine or heterocyclic substituents have been studied. Key analogs include:

| Compound ID | Substituent at 4-Position | Substituent at 3-Position | Key Features |

|---|---|---|---|

| Target Compound | 3-Methylpiperazin-1-yl | Nitro | Hydrochloride salt, high solubility |

| I-6230 (Molecules, 2011) | 4-(Pyridazin-3-yl)phenethylamino | - | Pyridazinyl group, neutral pH |

| I-6232 (Molecules, 2011) | 4-(6-Methylpyridazin-3-yl)phenethylamino | - | Methylpyridazinyl, improved lipophilicity |

| I-6373 (Molecules, 2011) | 4-(3-Methylisoxazol-5-yl)phenethylthio | - | Thioether linker, potential stability |

| Vicriviroc Maleate (PF, 2006) | (3S)-3-Methylpiperazine | - | Antiviral activity, stereospecificity |

Key Observations :

- The target compound’s nitro group distinguishes it from analogs like I-6230 and I-6232, which lack electron-withdrawing groups at the 3-position. This may reduce hydrolysis rates of the ester moiety compared to amino-substituted analogs .

- The hydrochloride salt enhances solubility compared to neutral analogs (e.g., I-6373), which rely on thioether or ethoxy linkers for lipophilicity .

- Stereochemistry: Vicriviroc Maleate highlights the importance of the (3S)-3-methylpiperazine configuration in antiviral activity, suggesting that the target compound’s non-chiral 3-methylpiperazine may have distinct binding profiles .

Physicochemical Properties

- Solubility : The hydrochloride salt increases aqueous solubility, critical for oral bioavailability. Neutral analogs (e.g., I-6373) may require formulation adjustments .

- Metabolic Stability: The ester group in the target compound may undergo hydrolysis faster than ether-linked analogs (e.g., I-6473) but slower than amino-linked derivatives due to the nitro group’s electron-withdrawing effects .

Biological Activity

Ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate hydrochloride is a compound with significant potential in medicinal chemistry due to its unique structural properties. The presence of the piperazine ring and the nitrobenzoate moiety suggests that this compound may exhibit various biological activities, including antimicrobial, anticancer, and neuropharmacological effects.

Chemical Structure and Properties

- Molecular Formula : C14H20ClN3O4

- Molecular Weight : 329.79 g/mol

- CAS Number : 1185298-87-6

The compound's structure allows for multiple interactions with biological targets, primarily through hydrogen bonding and hydrophobic interactions facilitated by the piperazine and nitro groups.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.

- Receptor Interaction : It can interact with neurotransmitter receptors, potentially affecting neurotransmission and neuropharmacological profiles.

- Immune Modulation : Given its structural similarities to known immune checkpoint inhibitors, it might influence immune responses, particularly in cancer therapy contexts.

Antimicrobial Activity

Research indicates that compounds containing piperazine derivatives often exhibit antimicrobial properties. This compound has been studied for its efficacy against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Significant inhibition | |

| Candida albicans | Low activity |

Anticancer Potential

The compound is also being investigated for its potential as an anticancer agent. Its mechanism may involve the modulation of apoptosis pathways and inhibition of tumor growth. In vitro studies have shown promising results against several cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 15.2 | |

| A549 (lung cancer) | 12.5 | |

| HeLa (cervical cancer) | 18.0 |

Case Studies

-

Study on PD-1/PD-L1 Inhibition :

A recent study explored small molecule inhibitors targeting the PD-1/PD-L1 pathway, where derivatives of piperazine showed significant promise in enhancing immune response against tumors. This compound was included in a screening library due to its structural features, yielding notable inhibition rates in cellular assays ( ). -

Neuropharmacological Effects :

Another investigation focused on the neuropharmacological aspects of piperazine derivatives. The study demonstrated that compounds similar to this compound could modulate serotonin receptor activity, suggesting potential applications in treating mood disorders ( ).

Q & A

Q. What are the standard synthetic routes for Ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate hydrochloride?

The compound is typically synthesized via nucleophilic aromatic substitution. For example, ethyl 4-chloro-3-nitrobenzoate is reacted with 3-methylpiperazine in a polar aprotic solvent (e.g., THF) using triethylamine (TEA) as a base to deprotonate the piperazine. The reaction is stirred at room temperature for 24–48 hours, followed by HCl salt formation to precipitate the hydrochloride derivative. Recrystallization from ethanol or ethyl acetate yields pure product . Similar protocols are validated for structurally related nitrobenzoate-piperazine derivatives .

Q. How is the compound characterized for structural confirmation?

Key techniques include:

- X-ray crystallography : Resolve hydrogen-bonding networks and confirm stereochemistry. SHELX software (e.g., SHELXL) is commonly used for refinement, particularly for small-molecule crystals .

- NMR spectroscopy : H and C NMR identify substituent integration and coupling patterns (e.g., nitro group at C3, piperazine ring protons).

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What purification methods are effective for this compound?

Recrystallization from ethanol/ethyl acetate mixtures (1:2 v/v) is optimal due to the compound’s moderate solubility in polar solvents. For impurities with similar polarity, column chromatography using silica gel and a gradient of ethyl acetate/hexane (10–50%) can resolve by-products .

Advanced Research Questions

Q. How do experimental conditions influence the stability of the ester group during synthesis?

The ester moiety is prone to hydrolysis under basic or aqueous conditions. Kinetic studies show that prolonged exposure to >pH 8.0 at 25°C leads to >90% degradation within 24 hours. Stability is maintained in anhydrous THF or DMSO at 0–4°C .

Q. What strategies address low yields in piperazine substitution reactions?

Low yields often stem from steric hindrance or competing side reactions. Optimizing molar ratios (e.g., 2.0 equivalents of 3-methylpiperazine to 1.0 equivalent of ethyl 4-chloro-3-nitrobenzoate) and using microwave-assisted synthesis (60°C, 30 min) improve reaction efficiency by 20–30% .

Q. How can hydrogen-bonding patterns in the crystal lattice affect physicochemical properties?

Graph set analysis (e.g., Etter’s rules) reveals that intermolecular N–H···O bonds between the nitro group and piperazine N–H stabilize the crystal lattice, increasing melting point (mp >170°C) and reducing hygroscopicity. Disruption of these bonds (e.g., via polymorph screening) alters solubility profiles .

Q. What computational methods predict biological activity of derivatives?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with targets like CCR5 receptors or bacterial enzymes. Substituent modifications at the nitro or piperazine position correlate with enhanced antimicrobial activity (e.g., MIC <1 µg/mL against S. aureus) .

Data Contradiction and Troubleshooting

Q. How to resolve discrepancies in NMR data for piperazine ring protons?

Dynamic rotational isomerism in the piperazine ring can cause split or broadened peaks. Low-temperature NMR (−40°C in CDCl) or DFT calculations (e.g., Gaussian) clarify conformational equilibria .

Q. Why do some batches show unexpected by-products during synthesis?

Trace water in solvents may hydrolyze the ester to 4-(3-methylpiperazin-1-yl)-3-nitrobenzoic acid. Rigorous drying of reagents and solvents (e.g., molecular sieves in THF) minimizes this. LC-MS monitoring at intermediate steps identifies side reactions early .

Methodological Tables

Table 1. Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Melting Point | 170–175°C (dec.) | DSC |

| Solubility (25°C) | 50 mg/mL in DMSO | USP shake-flask |

| LogP (octanol/water) | 2.1 ± 0.3 | HPLC retention |

Table 2. Synthetic Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Reaction Temperature | 60°C (microwave) | +25% |

| Solvent | Anhydrous THF | +15% |

| Piperazine Equivalents | 2.0 | +20% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.